molecular formula C9H11N3 B3034457 2,3-Dimethyl-2H-indazol-4-amine CAS No. 1782433-66-2

2,3-Dimethyl-2H-indazol-4-amine

Cat. No.: B3034457
CAS No.: 1782433-66-2
M. Wt: 161.2 g/mol
InChI Key: USFDCAKXLJVBMD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-4-amine is a nitrogen-containing heterocyclic compound with a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential .

Scientific Research Applications

2,3-Dimethyl-2H-indazol-4-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: This compound is investigated for its potential as an anticancer, anti-inflammatory, and antibacterial agent.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

It is known that indazole derivatives, which include 2,3-dimethyl-2h-indazol-4-amine, possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes would depend on the particular derivative and its functional groups.

Biochemical Pathways

Indazole derivatives are known to have a broad range of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16121 . These properties could influence its bioavailability.

Result of Action

Indazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could influence its stability.

Safety and Hazards

The safety information for 2,3-Dimethyl-2H-indazol-4-amine indicates that it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indazole-containing derivatives, such as 2,3-Dimethyl-2H-indazol-4-amine, represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry . The future directions in this field may involve the development of new synthetic methods and the exploration of their diverse biological activities.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction can influence cell signaling pathways and affect cellular functions. Additionally, this compound may interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain tyrosine kinases, thereby blocking the phosphorylation of target proteins and disrupting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize this compound, leading to the formation of metabolites that can be excreted. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the production and utilization of key metabolites in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazol-4-amine typically involves the cyclization of substituted benzamidines. One common method is the organophosphorus-mediated reductive cyclization followed by N-N bond formation . Another approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which exhibit a range of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2,3-dimethylindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFDCAKXLJVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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